- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

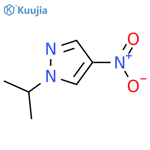

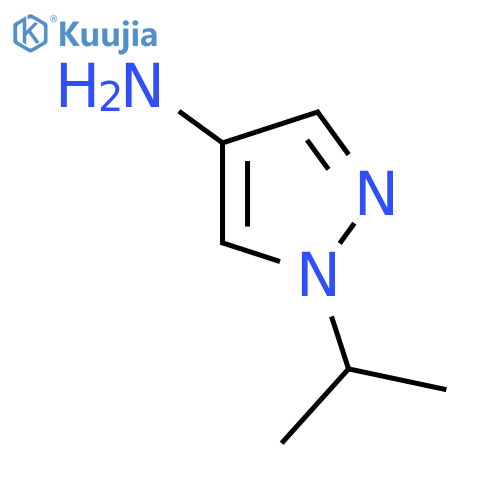

Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure

Produktname:1-(propan-2-yl)-1H-pyrazol-4-amine

1-(propan-2-yl)-1H-pyrazol-4-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Isopropyl-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine,1-(1-methylethyl)-

- 1-propan-2-ylpyrazol-4-amine

- 4-Amino-1-isopropyl-1h-pyrazole

- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)

- 1-(propan-2-yl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-

- 1-Isopropyl-1H-pyrazol-4-ylamine

- 1-(methylethyl)pyrazole-4-ylamine

- 1-isopropylpyrazol-4-amine

- OEXNVHXUPNHOPP-UHFFFAOYSA-N

- 1-isopropyl-1H-pyrazole-4-amine

- 1-isopropyl-1 H-pyrazol-4-ylamine

- STK353364

- SBB026436

- SB13945

- MCU

- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)

- (1-Isopropyl-1H-pyrazol-4-yl)amine

- 1-Isopropyl-4-aminopyrazole

- 4-Amino-1-isopropylpyrazole

- CS-W020015

- DS-0554

- 97421-16-4

- AKOS000205148

- AC-30775

- DTXSID00541640

- MFCD08700622

- SCHEMBL574538

- EN300-66235

- SY031838

- F2169-0267

-

- MDL: MFCD08700622

- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3

- InChI-Schlüssel: OEXNVHXUPNHOPP-UHFFFAOYSA-N

- Lächelt: N1N(C(C)C)C=C(N)C=1

Berechnete Eigenschaften

- Genaue Masse: 125.09500

- Monoisotopenmasse: 125.095297364g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 1

- Komplexität: 92.3

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Oberflächenladung: 0

- XLogP3: 0.3

- Topologische Polaroberfläche: 43.8

Experimentelle Eigenschaften

- Farbe/Form: Yellow to Brown Liquid

- Dichte: 1.1±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: 234.2°C at 760 mmHg

- Flammpunkt: 95.4±19.8 °C

- Brechungsindex: 1.566

- PSA: 43.84000

- LogP: 1.62740

- Dampfdruck: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261;P305+P351+P338

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature

1-(propan-2-yl)-1H-pyrazol-4-amine Zolldaten

- HS-CODE:2933199090

- Zolldaten:

China Zollkodex:

2933199090Übersicht:

29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-(propan-2-yl)-1H-pyrazol-4-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188206-1g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 1g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 10g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-5g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 5g |

$359 | 2021-08-05 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 10g |

$772 | 2021-08-05 | |

| Enamine | EN300-66235-0.1g |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR962707-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 98% | 10g |

£305.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 97% | 50mg |

84.0CNY | 2021-07-14 | |

| abcr | AB469943-25 g |

1-Isopropyl-1H-pyrazol-4-amine; . |

97421-16-4 | 25g |

€1,084.50 | 2022-03-01 | ||

| Fluorochem | 037825-25g |

1-Isopropyl-1H-pyrazol-4-ylamine |

97421-16-4 | 95% | 25g |

£645.00 | 2022-03-01 | |

| TRC | B451560-500mg |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 500mg |

$ 135.00 | 2022-06-07 |

1-(propan-2-yl)-1H-pyrazol-4-amine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C

Referenz

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referenz

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt

Referenz

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Referenz

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt

Referenz

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referenz

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Referenz

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referenz

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt

Referenz

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt

Referenz

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referenz

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

Referenz

- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referenz

- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referenz

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Referenz

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Referenz

- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Referenz

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

Referenz

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine Verwandte Literatur

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Verwandte Produkte

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)

- 2229662-28-4(3-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-amine)

- 2169296-27-7(3,3-dimethyl-2-(propan-2-yl)-1-oxa-9-thia-5-azaspiro5.5undecane)

- 60472-22-2(5-(3,4-dichlorophenyl)-1H-imidazol-2-amine)

- 2171920-59-3(1-(2-hydroxypropyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 894068-96-3(2-nitro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

- 1807205-65-7(2,5-Bis(trifluoromethyl)-4-cyanoanisole)

- 1209598-00-4(5-methyl-N-3-(2-oxopyrrolidin-1-yl)phenyl-1,2-oxazole-3-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

Reinheit:99%/99%

Menge:10g/25g

Preis ($):210.0/524.0